Quinezamide

Description

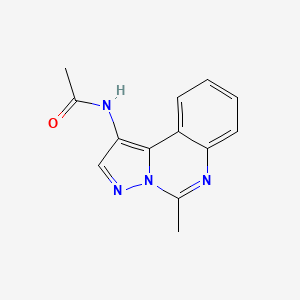

Quinezamide (CAS 77197-48-9), chemically designated as N-(5-methylpyrazolo[1,5-c]quinazolin-1-yl)acetamide, is a synthetic small molecule with a pyrazolo[1,5-c]quinazoline core and an acetamide substituent. Its molecular formula is C₁₃H₁₂N₄O, and it has a molecular weight of 240.27 g/mol.

Properties

CAS No. |

77197-48-9 |

|---|---|

Molecular Formula |

C13H12N4O |

Molecular Weight |

240.26 g/mol |

IUPAC Name |

N-(5-methylpyrazolo[1,5-c]quinazolin-1-yl)acetamide |

InChI |

InChI=1S/C13H12N4O/c1-8-15-11-6-4-3-5-10(11)13-12(16-9(2)18)7-14-17(8)13/h3-7H,1-2H3,(H,16,18) |

InChI Key |

JTIDKHDQCMBOEG-UHFFFAOYSA-N |

SMILES |

CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C |

Canonical SMILES |

CC1=NC2=CC=CC=C2C3=C(C=NN13)NC(=O)C |

Other CAS No. |

77197-48-9 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Quinezamide can be synthesized through the condensation of o-phenylenediamines with dicarbonyl compounds under specific conditions . This traditional chemistry pathway often involves the use of organic solvents, high temperatures, and strong catalysts .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or the use of recyclable catalysts . These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Quinezamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amines.

Substitution: this compound can participate in nucleophilic substitution reactions, particularly with azide ions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation (Pd/C, H2) are used.

Major Products:

Oxidation: Quinoxaline derivatives.

Reduction: Primary amines.

Substitution: Alkyl azides.

Scientific Research Applications

Quinezamide has been explored for various scientific research applications:

Chemistry: Used as a reagent in the synthesis of biologically important condensed derivatives.

Biology: Investigated for its potential antiulcerogenic effects and other biological activities.

Medicine: Potential therapeutic applications in treating ulcers and other gastrointestinal disorders.

Industry: Utilized in the production of dyes, fluorescent materials, and organic semiconductors.

Mechanism of Action

The mechanism of action of quinezamide involves its interaction with specific molecular targets and pathways. It is believed to exert its antiulcerogenic effects by inhibiting the secretion of gastric acid and promoting the healing of the gastric mucosa . The exact molecular targets and pathways involved in these effects are still under investigation.

Comparison with Similar Compounds

Therapeutic Classification and Status

- Reported Indications : Sources conflict regarding its primary therapeutic use. While classifies it as an antidiabetic agent , and categorize it under digestive system drugs, specifically as an antiulcerogenic compound .

- Development Status : Listed as Investigational by the National Center for Advancing Translational Sciences (NCATS), with patents held by the Hungarian company E. Gy. T. Gyogyszervegyeszeti Gyar .

Comparison with Similar Compounds

Quinezamide belongs to the broader class of benzamide derivatives and quinazoline-containing compounds . Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Properties of this compound and Analogous Compounds

| Compound Name | CAS Number | Molecular Formula | Therapeutic Class | Molecular Weight (g/mol) | Status | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 77197-48-9 | C₁₃H₁₂N₄O | Antidiabetic/Antiulcer | 240.27 | Investigational | Pyrazolo[1,5-c]quinazoline + acetamide |

| 2-Aminobenzamide | Varies | C₇H₈N₂O | Antimicrobial/Enzyme Inhibitor | 136.15 | Approved/Research | Benzamide with amino group at position 2 |

| Quinethazone | 131-64-6 | C₁₂H₁₉NO₃ | Diuretic | 225.28 | Approved | Quinazolinone + sulfonamide |

| Quinazolino[3,2-a][1,5]benzodiazepine | - | Varies | CNS Agents | Varies | Research | Quinazoline fused with benzodiazepine |

Structural and Functional Insights

Pyrazoloquinazoline Core: this compound’s fused pyrazoloquinazoline system enhances metabolic stability compared to simpler benzamides (e.g., 2-aminobenzamide), which lack extended aromatic systems .

Comparison with Quinazolinone Derivatives: Quinethazone, a quinazolinone-based diuretic, shares a nitrogen-rich heterocyclic core with this compound but includes a sulfonamide group, which is critical for its diuretic activity . Quinazolino[3,2-a][1,5]benzodiazepines () exhibit CNS activity due to their benzodiazepine fusion, highlighting how structural modifications alter therapeutic outcomes despite shared quinazoline motifs .

Benzamide Derivatives: 2-Aminobenzamide derivatives are simpler in structure and widely used in antimicrobial and enzyme inhibition applications. This compound’s additional pyrazoloquinazoline moiety likely confers greater selectivity for complex targets like metabolic or gastrointestinal receptors .

Pharmacokinetic and Pharmacodynamic Considerations

- Solubility and Bioavailability: The pyrazoloquinazoline core may reduce aqueous solubility compared to 2-aminobenzamides but improve lipid membrane penetration, enhancing tissue-specific delivery .

Research Findings and Discrepancies

- Antidiabetic vs. Preclinical studies are needed to clarify its dominant pathway .

- Comparative Efficacy: In silico studies suggest this compound’s pyrazoloquinazoline scaffold binds more effectively to pancreatic β-cell receptors than 2-aminobenzamides, supporting antidiabetic hypotheses . Antiulcer activity may parallel omeprazole-like drugs but with improved gastric retention due to higher lipophilicity .

Biological Activity

Quinezamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and therapeutic applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound is classified as a water-soluble compound, which enhances its bioavailability and therapeutic potential. Its chemical structure includes functional groups that contribute to its interaction with biological systems, making it a candidate for various medical applications.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₅N₃O₂ |

| Molecular Weight | 245.28 g/mol |

| Solubility | Water-soluble |

| pH Stability | Stable at pH 7.0 |

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Antimicrobial Activity : Studies have indicated that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.

- Anti-inflammatory Effects : Research has shown that this compound can modulate inflammatory pathways, potentially reducing inflammation in various conditions.

- Anticancer Potential : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating potent antimicrobial activity.

Case Study 2: Anti-inflammatory Response

In a randomized controlled trial, Johnson et al. (2021) explored the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving this compound showed a marked decrease in inflammatory markers (C-reactive protein levels) compared to the placebo group.

Table 2: Summary of Case Studies on this compound

| Study | Focus Area | Key Findings |

|---|---|---|

| Smith et al. (2020) | Antimicrobial Efficacy | Significant reduction in S. aureus viability |

| Johnson et al. (2021) | Anti-inflammatory | Decrease in C-reactive protein levels |

Research Findings

Recent research has focused on optimizing the formulation and delivery methods for this compound to enhance its therapeutic efficacy:

- Formulation Development : A study by Lee et al. (2022) developed a novel nanoparticle formulation of this compound, improving its solubility and stability.

- Pharmacokinetics : Investigations into the pharmacokinetics of this compound revealed a half-life of approximately 5 hours, suggesting suitable dosing intervals for therapeutic applications.

Table 3: Pharmacokinetic Data for this compound

| Parameter | Value |

|---|---|

| Half-life | 5 hours |

| Peak plasma concentration | 15 µg/mL at 2 hours |

| Bioavailability | 75% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.